

Introduction: Strategic Importance and Synthesis Overview

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 5-(2-Formylphenyl)-picolinic acid

CAS No.: 566198-45-6

Cat. No.: B1503853

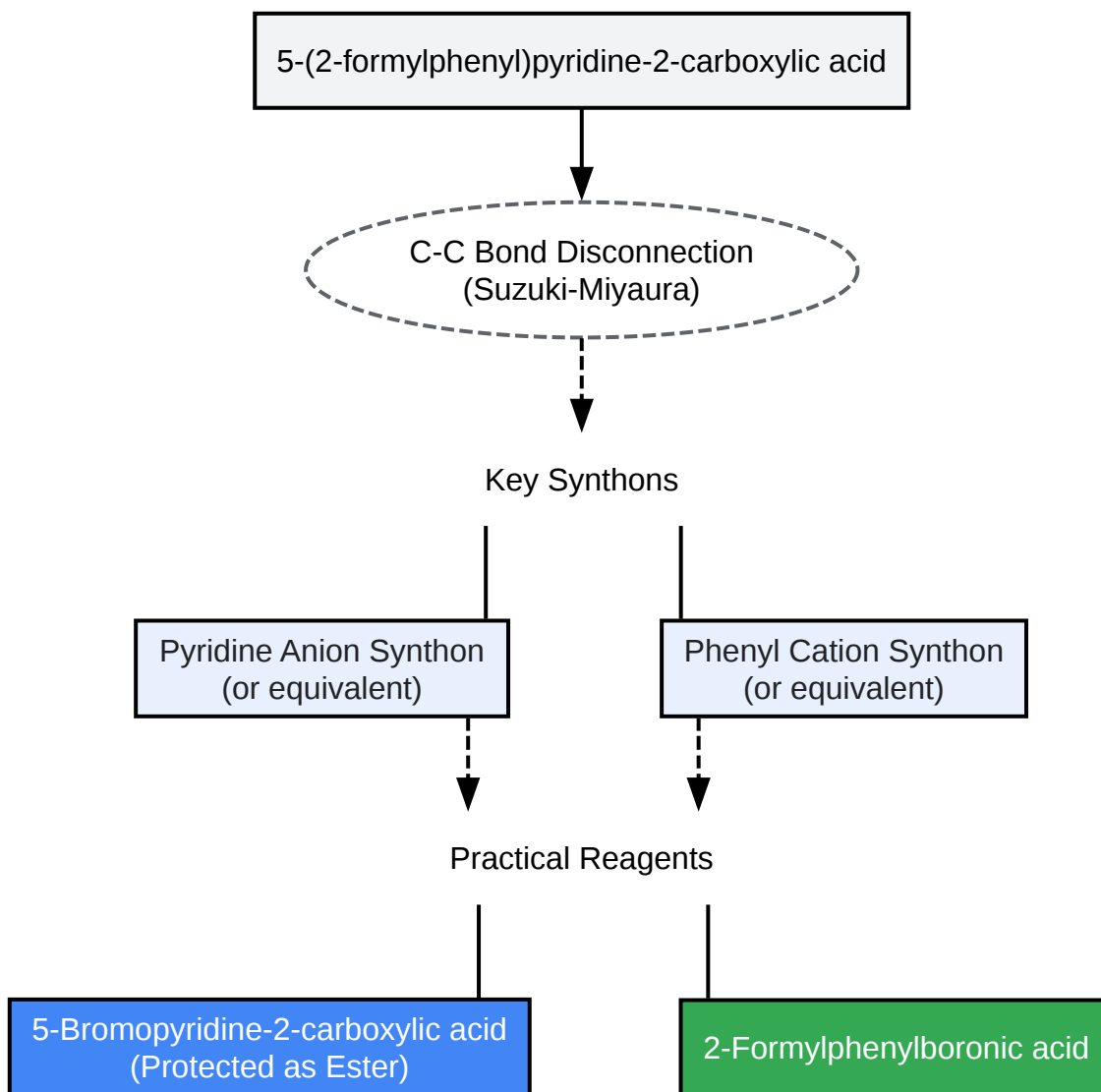
[Get Quote](#)

5-(2-formylphenyl)pyridine-2-carboxylic acid is a highly functionalized biaryl scaffold of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of a carboxylic acid, a pyridine ring, and an ortho-positioned aldehyde on the adjacent phenyl ring provides three distinct points for chemical modification, making it a valuable building block for the synthesis of complex molecular architectures, including novel ligands for catalysis and polycyclic heterocyclic compounds with potential pharmacological activity.

The synthesis of such a polyfunctional molecule presents a distinct challenge: the need for a carbon-carbon bond-forming reaction that exhibits high chemoselectivity and tolerance for both acidic (carboxylic acid) and electrophilic (aldehyde) functional groups. This guide provides a comprehensive, field-proven methodology for the synthesis of 5-(2-formylphenyl)pyridine-2-carboxylic acid, centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into potential challenges and optimization strategies.

Retrosynthetic Analysis and Strategy

A retrosynthetic approach to 5-(2-formylphenyl)pyridine-2-carboxylic acid logically identifies the central C-C bond between the pyridine and phenyl rings as the most strategic disconnection. This disconnection points directly to a cross-coupling strategy.



[Click to download full resolution via product page](#)

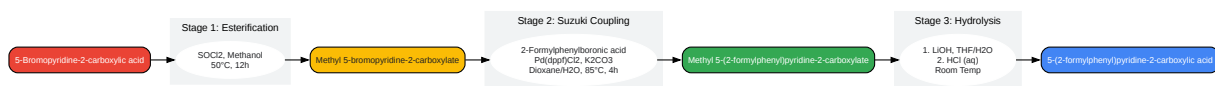
Caption: Retrosynthetic analysis of the target molecule.

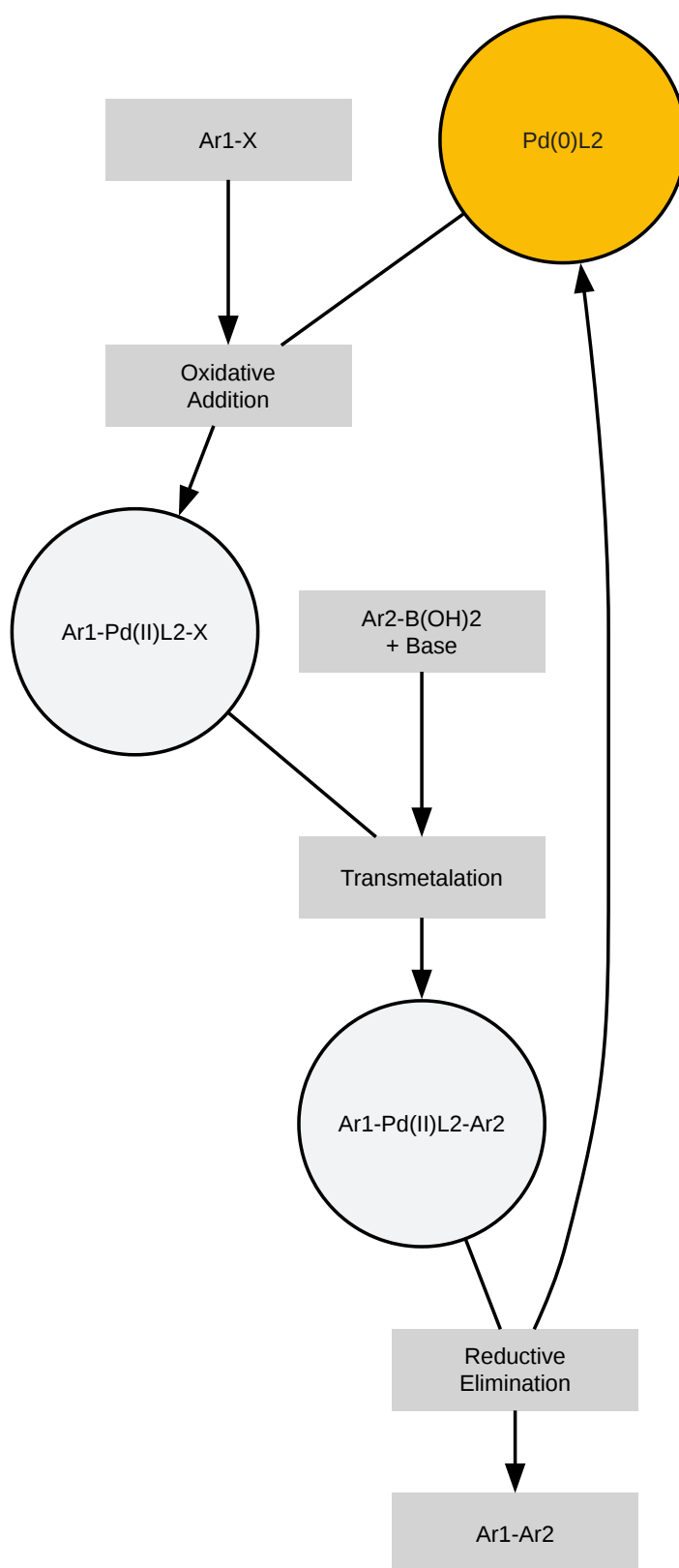
The Suzuki-Miyaura reaction is the ideal choice for this transformation due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of the required organoboron reagents.^[1] The strategy involves coupling a 5-halopyridine-2-carboxylic acid derivative with 2-formylphenylboronic acid. To ensure the success of the coupling, a three-stage synthetic sequence is employed:

- Protection: The carboxylic acid on the pyridine ring is first protected as a methyl ester. This is crucial because the basic conditions required for the Suzuki coupling would otherwise cause undesirable acid-base side reactions.
- Coupling: The core Suzuki-Miyaura reaction is performed to construct the pivotal aryl-aryl bond.
- Deprotection: The methyl ester is hydrolyzed to reveal the final carboxylic acid product.

Core Synthetic Workflow

The overall workflow is a robust, sequential process designed for high yield and purity.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. uwindsor.ca [uwindsor.ca]
- To cite this document: BenchChem. [Introduction: Strategic Importance and Synthesis Overview]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1503853/docs#introduction-strategic-importance-and-synthesis-overview>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check